![molecular formula C16H24N2O4 B1588545 (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 67630-01-7](/img/structure/B1588545.png)
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, also known as Et-TBOAP, is an organic compound with a wide range of applications in the fields of pharmaceuticals, biochemistry, and food science. Et-TBOAP is a versatile compound that can be used in a variety of biochemical and physiological experiments. It is an important synthetic intermediate for the preparation of various drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, it has been used as a reagent in the synthesis of a variety of compounds, including peptides, amino acids, and nucleosides.
Scientific Research Applications
Flow Microreactor Systems
The introduction of the Boc group into various organic compounds can be efficiently achieved using flow microreactor systems . This method is more sustainable and versatile compared to traditional batch processes, making it valuable for large-scale synthesis in industrial applications.
Biological Studies
The tert-butyl group, part of the Boc group, is significant in biology. It is involved in biosynthetic and biodegradation pathways and can be used in biocatalytic processes . This makes Boc-protected compounds like (S)-Ethyl 3-(4-aminophenyl)-2-(Boc-amino)propanoate useful for studying biological systems and processes.
Mechanism of Action
Mode of Action
Without specific information, it’s hard to determine the exact mode of action of “(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate”. The presence of the tert-butoxycarbonyl group suggests that it might be involved in protecting the amino group during chemical reactions .
Biochemical Pathways
The tert-butyl group has been implicated in various biosynthetic and biodegradation pathways .
Action Environment
The action, efficacy, and stability of “(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The tert-butoxycarbonyl group is known for its unique reactivity pattern, which might be influenced by these factors .
properties
IUPAC Name |
ethyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUWRFUPGXSHNX-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442887 | |
Record name | Ethyl 4-amino-N-(tert-butoxycarbonyl)-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67630-01-7 | |
Record name | Ethyl 4-amino-N-(tert-butoxycarbonyl)-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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